YK-11

Catalog No.
S547532
CAS No.
1370003-76-1
M.F
C25H34O6
M. Wt
430.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
YK-11

CAS Number

1370003-76-1

Product Name

YK-11

IUPAC Name

methyl (2E)-2-[(8R,9S,10R,13S,14S,17S)-2'-methoxy-2',13-dimethyl-3-oxospiro[1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,5'-1,3-dioxolane]-4'-ylidene]acetate

Molecular Formula

C25H34O6

Molecular Weight

430.5 g/mol

InChI

InChI=1S/C25H34O6/c1-23-11-9-18-17-8-6-16(26)13-15(17)5-7-19(18)20(23)10-12-25(23)21(14-22(27)28-3)30-24(2,29-4)31-25/h13-14,17-20H,5-12H2,1-4H3/b21-14+/t17-,18+,19+,20-,23-,24?,25+/m0/s1

InChI Key

KCQHQCDHFVGNMK-PQUNLUOYSA-N

SMILES

CC12CCC3C(C1CCC24C(=CC(=O)OC)OC(O4)(C)OC)CCC5=CC(=O)CCC35

Solubility

Soluble in DMSO

Synonyms

YK-11; YK 11; YK11.

Canonical SMILES

CC12CCC3C(C1CCC24C(=CC(=O)OC)OC(O4)(C)OC)CCC5=CC(=O)CCC35

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@]24/C(=C\C(=O)OC)/OC(O4)(C)OC)CCC5=CC(=O)CC[C@H]35

Description

The exact mass of the compound YK-11 is 430.2355 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Research on YK-11 focuses on its potential to combat muscle wasting, particularly in conditions like sepsis. Studies in mice have shown that YK-11 can promote muscle growth and regeneration . It appears to work by increasing levels of follistatin, a protein that inhibits myostatin, a natural muscle growth inhibitor .

YK-11: Other Areas of Investigation

YK-11 is also being investigated for its effects on bone health. In vitro studies suggest it may promote bone cell proliferation and mineralization . However, more research is needed to confirm these findings.

YK-11 is a synthetic compound classified as a selective androgen receptor modulator (SARM). Its full chemical name is (17α,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylic acid methyl ester. YK-11 has garnered attention for its potential to promote muscle growth and inhibit myostatin, a protein that regulates muscle mass. This compound is often marketed online as an anabolic steroid, although it remains an experimental drug with no approval for human use.

YK-11 acts as a selective androgen receptor modulator (SARM). SARMs bind to the androgen receptor (AR) similarly to testosterone, but with a different tissue selectivity []. This means YK-11 can stimulate muscle and bone growth through AR activation, potentially with fewer side effects on other tissues compared to testosterone. However, the exact mechanism by which YK-11 achieves its selectivity is still under investigation [].

YK-11 is not an approved medication and there is limited research on its safety profile in humans. Some studies suggest potential hazards, including []:

  • Increased oxidative stress and mitochondrial dysfunction: A study in rats found YK-11 administration increased oxidative stress and impaired mitochondrial function in the hippocampus.
  • Potential for negative effects on other organs: Since the mechanism of selectivity is not fully understood, YK-11 may have unintended consequences on organs other than muscle and bone.

YK-11 is synthesized through a palladium-catalyzed diastereoselective cyclization carbonylation process. The synthesis involves the reaction of specific precursors under controlled conditions, leading to a mixture of diastereomers. The major diastereomer exhibits significant biological activity, as determined by various assays that measure androgen receptor activation and other related activities .

The synthesis of YK-11 typically involves the following steps:

  • Preparation of Precursors: Specific organic compounds are prepared as starting materials.
  • Palladium-Catalyzed Reaction: The precursors undergo a cyclization carbonylation reaction facilitated by palladium catalysts under controlled temperatures.
  • Purification: The resulting mixture of diastereomers is purified using techniques such as flash chromatography and recrystallization to isolate the active form of YK-11 .

Studies have demonstrated that YK-11 interacts with androgen receptors in various cell types, including muscle and bone cells. Its mechanism involves activation of pathways such as the phosphoinositide 3-kinase/Akt pathway, which is crucial for cell proliferation and differentiation . Additionally, research indicates that YK-11 alters neurochemical pathways in the hippocampus, suggesting both anabolic and potentially harmful effects on brain function .

Several compounds share structural and functional similarities with YK-11. Below is a comparison highlighting their uniqueness:

Compound NameMechanismUnique Features
Ostarine (MK-2866)Selective androgen receptor modulatorApproved for clinical trials; promotes lean muscle mass
Andarine (S4)Selective androgen receptor modulatorKnown for fat loss effects; less potent than YK-11
LGD-4033 (Ligandrol)Selective androgen receptor modulatorStronger affinity for androgen receptors; more research-supported
RAD-140 (Testolone)Selective androgen receptor modulatorDesigned for muscle gain; shows promise in clinical trials

YK-11's unique mechanism of selectively inducing follistatin expression distinguishes it from other SARMs, which typically do not exhibit this specific action .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.1

Hydrogen Bond Acceptor Count

6

Exact Mass

430.23553880 g/mol

Monoisotopic Mass

430.23553880 g/mol

Heavy Atom Count

31

Appearance

White to off-white solid powder.

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Z9748J6B0R

Wikipedia

YK-11

Dates

Modify: 2024-04-15

Kanno Y, Hikosaka R, Zhang SY, Inoue Y, Nakahama T, Kato K, Yamaguchi A, Tominaga N, Kohra S, Arizono K, Inouye Y (2011). "(17α,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylic acid methyl ester (YK11) is a partial agonist of the androgen receptor". Biological & Pharmaceutical Bulletin. 34 (3): 318–23. doi:10.1248/bpb.34.318. PMID 21372378.

Kanno Y, Ota R, Someya K, Kusakabe T, Kato K, Inouye Y (2013). "Selective androgen receptor modulator, YK11, regulates myogenic differentiation of C2C12 myoblasts by follistatin expression". Biological & Pharmaceutical Bulletin. 36 (9): 1460–5. doi:10.1248/bpb.b13-00231. PMID 23995658.

Lee, Su Jin; Gharbi, Amal; Shin, Joo Eun; Jung, In Duk; Park, Yeong Min (2021-03-05). "Myostatin inhibitor YK11 as a preventative health supplement for bacterial sepsis". Biochemical and Biophysical Research Communications. 543: 1–7. doi:10.1016/j.bbrc.2021.01.030. ISSN 1090-2104. PMID 33588136.



Explore Compound Types